1,3-Dibromohexafluoropropane

Description

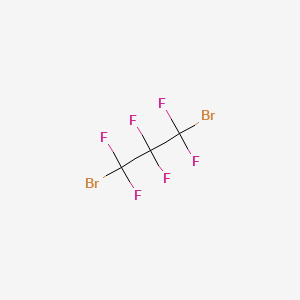

Structure

3D Structure

Properties

CAS No. |

4259-29-4 |

|---|---|

Molecular Formula |

C3Br2F6 |

Molecular Weight |

309.83 g/mol |

IUPAC Name |

1,3-dibromo-1,1,2,2,3,3-hexafluoropropane |

InChI |

InChI=1S/C3Br2F6/c4-2(8,9)1(6,7)3(5,10)11 |

InChI Key |

JUBPKZOWXSVBAO-UHFFFAOYSA-N |

SMILES |

C(C(F)(F)Br)(C(F)(F)Br)(F)F |

Canonical SMILES |

C(C(F)(F)Br)(C(F)(F)Br)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dibromohexafluoropropane

Direct Synthetic Routes and Mechanistic Elucidation

The direct addition of bromine across the double bond of a perfluorinated olefin like hexafluoropropene (B89477) would appear to be a straightforward approach to dibrominated products. However, the electronic properties of fluoroalkenes heavily influence the reaction pathway, making the synthesis of 1,3-dibromohexafluoropropane by this method challenging.

Bromination of Perfluorinated Olefins (e.g., Hexafluoropropene)

The reaction of hexafluoropropene (HFP) with bromine predominantly yields 1,2-dibromohexafluoropropane (B46708), rather than the 1,3-isomer. This outcome is a consequence of the inherent reactivity of the fluorinated double bond, which can proceed through either a radical or an electrophilic addition mechanism, both of which favor the formation of the 1,2-adduct.

Free radical addition of bromine to an alkene is a chain reaction initiated by the homolytic cleavage of the bromine-bromine bond, often induced by heat or ultraviolet light. libretexts.orgucsb.edu In the case of hexafluoropropene, the initiating bromine radical can add to either carbon of the double bond. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate.

Addition of the bromine radical to the terminal CF₂ carbon results in a secondary radical on the central carbon, whereas addition to the central CF carbon would produce a primary radical on the CF₂Br group. Due to the greater stability of the secondary radical, the initial addition of the bromine radical occurs at the terminal carbon. This intermediate then abstracts a bromine atom from another molecule of Br₂ to form the 1,2-dibromohexafluoropropane product and regenerate a bromine radical, thus propagating the chain. wikipedia.org

A patent describes a process for the preparation of 1,2-dibromohexafluoropropane by reacting hexafluoropropene with liquid bromine under the influence of actinic light, where the reaction is initiated in the presence of the product itself. google.com Similarly, thermal bromination of hexafluoropropene at 100°C has been shown to produce 1,2-dibromohexafluoropropane in high yield. chemicalbook.com These findings underscore that radical pathways in the bromination of hexafluoropropene lead to the 1,2-adduct, not the 1,3-isomer.

The electrophilic addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate. docbrown.infochemguide.netchemguide.co.uk The π-bond of the alkene acts as a nucleophile, attacking the bromine molecule, which becomes polarized as it approaches the electron-rich double bond. savemyexams.com However, the strong electron-withdrawing effect of the fluorine atoms in hexafluoropropene deactivates the double bond towards electrophilic attack, making ionic pathways less favorable than in non-fluorinated alkenes. acs.org

When electrophilic addition does occur, the attack of the bromide ion on the bromonium ion intermediate is subject to regiochemical control. The positive charge in the bridged bromonium ion is not equally distributed. The carbon atom that can better stabilize a positive charge will be the site of nucleophilic attack. In hexafluoropropene, the central carbon is more electron-deficient due to the adjacent trifluoromethyl group. Consequently, the attack of the bromide ion would preferentially occur at the terminal carbon, leading to the formation of 1,2-dibromohexafluoropropane. libretexts.org Research on the ionic halogenation of terminal fluoroalkenes supports the formation of a halonium ion and subsequent regioselective attack to yield the corresponding 1,2-dihalo product. acs.org

Ring-Opening Reactions of Highly Fluorinated Cyclopropanes

A more successful and regioselective strategy for the synthesis of this compound involves the ring-opening of highly fluorinated cyclopropane (B1198618) precursors. This approach leverages the ring strain of the three-membered ring to drive the reaction towards the desired 1,3-disubstituted product.

Thermal Ring-Opening Mechanisms with Halogens

A general and useful synthesis of 1,3-dihalopolyfluoropropanes has been developed through the thermal reaction of fluorinated cyclopropanes with halogens. acs.org Specifically, heating hexafluorocyclopropane (B1595044) with bromine at elevated temperatures (150-240 °C) results in the formation of this compound in good isolated yields (around 83%). acs.org

The mechanism of this reaction is proposed to proceed through the homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring, forming a 1,3-diradical intermediate. This diradical is then trapped by a halogen molecule to give the final 1,3-dihalopropane. acs.org The high strain energy of hexafluorocyclopropane facilitates this ring-opening process at elevated temperatures. acs.org

A key advantage of this method is its regioselectivity. The reaction specifically breaks the C-C bonds of the cyclopropane ring to install the halogen atoms at the 1 and 3 positions. This method has been successfully applied to produce not only this compound but also the corresponding dichloro- and diiodo- derivatives. acs.org

Table 1: Synthesis of 1,3-Dihalohexafluoropropanes via Ring-Opening of Hexafluorocyclopropane This table is interactive. You can sort and filter the data.

| Product | Halogen Reagent | Reaction Temperature (°C) | Isolated Yield (%) | Boiling Point (°C) |

|---|---|---|---|---|

| 1,3-Diiodohexafluoropropane | I₂ | 155 | 80 | 75.5 / 150 mmHg |

| This compound | Br₂ | 150-190 | 83 | 72-74 |

| 1,3-Dichlorohexafluoropropane | Cl₂ | 155 | modest | 35-36 |

Data sourced from Hung et al. acs.org

Studies on Difluorocarbene Extrusion during Synthesis

The synthesis of the hexafluorocyclopropane precursor is typically achieved by the pyrolysis of hexafluoropropylene oxide (HFPO). acs.org During this process, a competing reaction is the extrusion of difluorocarbene (:CF₂). acs.org Difluorocarbene is a reactive intermediate that can be trapped by alkenes to form difluorocyclopropane derivatives. acs.org

However, in the synthesis of 1,3-dihalopropanes, the conditions are optimized to favor the ring-opening of the formed hexafluorocyclopropane rather than its decomposition via difluorocarbene extrusion. While hexafluorocyclopropane can extrude difluorocarbene at temperatures around 70-190 °C, the ring-opening reaction with halogens occurs efficiently under similar or slightly higher temperatures. acs.org The presence of the halogen appears to effectively trap the cyclopropane ring-opened intermediate before significant difluorocarbene extrusion can occur, leading to good yields of the desired 1,3-dihalides. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexafluoropropene |

| 1,2-Dibromohexafluoropropane |

| Hexafluorocyclopropane |

| Hexafluoropropylene oxide |

| Difluorocarbene |

| 1,3-Diiodohexafluoropropane |

| 1,3-Dichlorohexafluoropropane |

| Tetrafluoroethylene (B6358150) |

Utilization of Specialized Fluorination Precursors

The synthesis of this compound can be achieved through methods that employ specialized fluorination precursors. These methods offer alternative routes to traditional fluorination techniques, often providing advantages in terms of selectivity and reaction conditions.

Synthesis from Silver Perfluoro-Fatty Acid Salts

One notable method involves the use of silver perfluoro-fatty acid salts. Research has demonstrated the preparation of this compound from these precursors. acs.orgacs.orggoogle.comconnectedpapers.com This synthetic route contributes to the diverse strategies available for synthesizing fluorinated compounds.

Bromination of Hexafluorocyclopropane with Aqueous Bromine

Another significant synthetic pathway is the bromination of hexafluorocyclopropane. The reaction of hexafluorocyclopropane with aqueous bromine, particularly in the presence of direct sunlight, yields this compound. google.com This process involves the ring-opening of the cyclopropane ring to afford the desired 1,3-disubstituted propane (B168953) derivative. acs.org A reported synthesis using this method involved treating 69 parts of hexafluorocyclopropane with aqueous bromine to produce 66 parts of this compound, which has a boiling point between 70 and 72 degrees Celsius. google.com

Optimization and Scale-Up Research for Industrial Relevance

For any synthetic method to be industrially viable, optimization of reaction parameters and the development of environmentally conscious processes are crucial.

Development of Environmentally Benign Synthesis Approaches

The development of environmentally benign synthesis methods is a growing area of focus in chemical manufacturing. rsc.org For fluorinated compounds, this includes exploring alternative reagents and reaction conditions that minimize environmental impact. lookchem.com Research into greener synthetic routes aims to reduce the use of hazardous materials and the generation of waste, contributing to more sustainable chemical processes. rsc.org

Chemical Reactivity and Advanced Transformation Studies of 1,3 Dibromohexafluoropropane

Reductive Debromination Reactions

The 1,3-disposition of the bromine atoms in 1,3-dibromohexafluoropropane allows for intramolecular reactions, most notably reductive debromination to form a three-membered ring system. This transformation is a key method for synthesizing highly fluorinated cyclopropane (B1198618) derivatives.

The reductive debromination of this compound is a direct pathway to hexafluorocyclopropane (B1595044). This reaction involves the use of a reducing agent to remove the two bromine atoms, facilitating the formation of a new carbon-carbon bond to close the ring. Various metal-based reductants are capable of mediating this type of transformation. rsc.org The general reaction for the formation of cyclopropanes from 1,3-dihalopropanes is a well-established synthetic protocol. rsc.orgresearchgate.net

The synthesis of substituted cyclopropanes from corresponding 1,3-dihalopropanes can be achieved with high efficiency using reagents like samarium(II) iodide or zinc dust. researchgate.netacs.org For instance, studies on 2,2-disubstituted 1,3-dihalopropanes have shown that cyclization proceeds effectively, suggesting a viable route for similarly structured fluorinated compounds. researchgate.net

The mechanism of reductive elimination in 1,3-dihalopropanes has been a subject of detailed study, with zinc-mediated pathways being particularly common. nih.govbeilstein-journals.org While research may not always specify this compound, the transformation of analogous 1,3-diols to cyclopropanes via their dimesylate derivatives offers significant mechanistic insight. acs.orgnih.gov These reactions are often proposed to proceed through a 1,3-dihalide intermediate, which then undergoes reductive cyclization. acs.org

The zinc-mediated process is believed to initiate with a single electron transfer (SET) from the zinc metal surface to one of the carbon-bromine bonds. beilstein-journals.org This generates a radical anion which can then lose a bromide ion to form a γ-bromoalkyl radical. An alternative pathway involves the formation of an organozinc intermediate (a Grignard-like reagent). Subsequent intramolecular substitution, either by the radical attacking the second C-Br bond (in a radical 3-exo-tet cyclization) or by the organometallic carbon center displacing the second bromide, results in the formation of the cyclopropane ring. researchgate.net

A plausible mechanistic sequence for the zinc-mediated reaction is outlined below:

Oxidative Addition: Zinc metal inserts into one C-Br bond to form a bromo-organozinc intermediate (BrZn-CF(CF3)CF2CF2-Br).

Intramolecular Substitution: The nucleophilic carbon attached to the zinc displaces the terminal bromine atom in an intramolecular Sₙ2-type reaction.

Ring Closure: This step forms the hexafluorocyclopropane ring and zinc bromide (ZnBr₂) as a byproduct.

This pathway is analogous to the well-known Simmons-Smith reaction, which utilizes a zinc-carbenoid species for cyclopropanation. rsc.org

Isomerization and Skeletal Rearrangement Reactions

The carbon skeleton of this compound can undergo rearrangement, particularly isomerization to its more thermodynamically stable isomers, such as 1,2-dibromohexafluoropropane (B46708). These reactions are typically driven by thermal energy or promoted by potent catalysts.

Isomerization reactions of fluorohaloalkanes are of significant industrial and academic interest as they can provide access to isomers that are not easily synthesized directly. thieme-connect.de The interconversion between this compound and 1,2-dibromohexafluoropropane involves the migration of a bromine atom. Thermally, this process requires high temperatures and may lead to side products. However, the use of specific catalysts can facilitate the reaction under milder conditions, improving yield and selectivity. thieme-connect.de The presence of 1,2-dibromohexafluoropropane can even initiate the reaction of hexafluoropropene (B89477) with bromine to produce more of the 1,2-isomer. google.com

Lewis acids play a crucial role in catalyzing the skeletal rearrangement of fluorohaloalkanes. thieme-connect.denih.govorganic-chemistry.org The isomerization of dibromohexafluoropropane isomers serves as a benchmark reaction to test the strength of solid Lewis acids. Very strong Lewis acids, such as aluminum chlorofluoride (ACF) and high-surface area aluminum fluoride (B91410) (HS-AlF₃), are known to be active catalysts for these transformations. Weaker Lewis acids are generally ineffective.

The mechanism of Lewis acid-catalyzed isomerization is believed to involve the abstraction of a bromide ion (Br⁻) from the substrate by the Lewis acid catalyst. This generates a transient carbocation intermediate.

Catalyst Activity in Isomerization

| Catalyst Type | Description | Efficacy in Fluorohaloalkane Isomerization |

|---|---|---|

| Aluminum Chlorofluoride (ACF) | A highly Lewis acidic nanoscopic material. | Effective for isomerizing chlorofluoro- and bromofluoroalkanes. |

| High-Surface AlF₃ (HS-AlF₃) | A solid superacid with exceptional Lewis acidity. | Catalyzes isomerization where weaker acids fail. |

| Standard AlCl₃ | A common Lewis acid. | Often requires activation or harsher conditions for fluorohaloalkanes. thieme-connect.de |

The resulting carbocation can then undergo a hydride or fluoride shift, or it can be recaptured by a bromide ion at a different position, leading to the isomerized product. The high degree of fluorination in the substrate stabilizes the negative charge on the departing bromide, but it destabilizes the resulting carbocation, necessitating the use of very powerful Lewis acids to drive the reaction.

Electrophilic Reactivity and Functionalization Studies

The electrophilic character of this compound is centered on the carbon atoms bonded to bromine. Due to the strong electron-withdrawing effect of the adjacent fluorine atoms, these carbons are electron-deficient (δ+) and thus susceptible to attack by nucleophiles. Consequently, the primary manifestation of its electrophilic reactivity is through nucleophilic substitution reactions. savemyexams.commasterorganicchemistry.com

The reactivity in nucleophilic substitution is a balance between the electrophilicity of the carbon center and the stability of the leaving group. bits-pilani.ac.in While bromide is an excellent leaving group, the highly fluorinated carbon backbone can influence the reaction kinetics and mechanism (Sₙ1 vs. Sₙ2). The electron-withdrawing fluorine atoms would destabilize a potential carbocation intermediate, making an Sₙ1 pathway less likely. saskoer.ca Conversely, the steric bulk and electron-withdrawing nature of the CF₃ and C-F groups can hinder the backside attack required for an Sₙ2 mechanism. chemguide.co.uk

Functionalization of perfluoroalkyl bromides often requires specific conditions, such as metal catalysis, to proceed efficiently. acs.orgnih.gov For example, copper-mediated reactions have been developed for the perfluoroalkylation of various substrates using perfluoroalkyl halides as the electrophilic partner. nih.gov These methods highlight a pathway for incorporating the hexafluoropropyl moiety into other molecules, although specific studies on the 1,3-dibromo isomer are not widely reported. The presence of two bromine atoms also offers the possibility of sequential or double substitution, allowing for the synthesis of di-functionalized products.

Exploration of Electrophilic Quenching Reactions

Electrophilic quenching is a fundamental reaction type for organometallic compounds. The general process involves the formation of a carbanionic species via metallation, which is then neutralized by reaction with an electrophile. saskoer.ca Organometallic reagents, such as Grignard or organolithium compounds, are powerful nucleophiles and bases that must be handled under inert conditions, excluding acidic compounds like water. saskoer.ca

While specific studies detailing the formation of an organometallic reagent from this compound followed by electrophilic quenching were not prominently found, the reverse role of similar molecules is documented. For instance, the related compound 1,2-dibromohexafluoropropane has been used as an electrophilic bromine source to quench organolithium intermediates, such as dilithiated ferrocene (B1249389) derivatives, to yield polybrominated ferrocenes in high yield. bangor.ac.ukacs.org A conceptually similar process involves the deprotonation of substituted ferrocenes with a strong base like lithium tetramethylpiperidide (LiTMP) to form a lithiated intermediate, which is then quenched with an electrophilic brominating agent like 1,1,2,2-tetrabromoethane (B165195) to produce more highly brominated ferrocenes. iucr.org This highlights a common strategy in organometallic chemistry where halogenated compounds can serve as either the precursor to the nucleophile or as the electrophilic quenching agent.

Reactions with Nucleophilic Species for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Polyhalogenated alkanes like this compound are potential electrophilic partners in these reactions, capable of reacting with various carbon-based nucleophiles. alevelchemistry.co.uk The reaction typically proceeds via a nucleophilic substitution mechanism where the nucleophile displaces a bromide ion.

Common carbon nucleophiles used for such transformations include:

Grignard Reagents (R-MgX): These powerful organometallic nucleophiles attack the electrophilic carbon atom, displacing the halide to form a new C-C bond. alevelchemistry.co.uk

Enolates: Generated from carbonyl compounds by deprotonation, enolates are softer nucleophiles that can alkylate haloalkanes at the α-carbon position. vanderbilt.edu

Cyanide Ions (CN⁻): The cyanide ion is an effective nucleophile for extending a carbon chain by one carbon, introducing a nitrile functional group that can be further transformed. youtube.com

While these are established methods for C-C bond formation, specific examples detailing the reaction of this compound with these nucleophiles are not extensively documented in the surveyed literature. The expected reactions would follow standard nucleophilic substitution pathways.

Table 1: Plausible Carbon-Carbon Bond Forming Reactions with this compound This table presents hypothetical reaction examples based on general principles of nucleophilic substitution, as specific literature data was not found.

| Nucleophile Type | Example Nucleophile | Plausible Product (Monosubstitution) |

|---|---|---|

| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-Bromo-3-ethyl-1,1,2,3,3-pentafluoropropane |

| Enolate | Acetone enolate | 1-(1-Bromo-1,2,3,3,3-pentafluoropropan-2-yl)propan-2-one |

| Cyanide | Sodium cyanide (NaCN) | 4-Bromo-2,3,4,4-tetrafluorobutanenitrile |

Halogen Bonding and Non-Covalent Interactions

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic region on another molecule. acs.orgnih.gov This interaction is directional and has become a powerful tool for designing and controlling the assembly of molecules in the solid state. acs.orgnih.gov

Elucidation of σ-Hole Interactions in Crystal Engineering

The basis of a halogen bond is the anisotropic distribution of electron density around a covalently bonded halogen atom (Cl, Br, I). This creates a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond, opposite to the bond. acs.org The strength of the resulting halogen bond can be tuned by modifying the electron-withdrawing character of the group attached to the halogen; stronger electron-withdrawing groups create a more positive σ-hole and a stronger interaction. acs.org Perfluoroalkyl groups, such as the one in this compound, are strongly electron-withdrawing, making iodoperfluoroalkanes and bromoperfluoroalkanes particularly effective halogen bond donors for crystal engineering. acs.org

Studies on model systems like 1,3-dibromo-5-alkoxybenzene derivatives have utilized scanning tunneling microscopy (STM) and density functional theory (DFT) to probe these interactions on surfaces. rsc.orgnih.gov These investigations reveal that halogen bonds are the primary force in forming small molecular clusters, demonstrating the utility of the σ-hole concept in predicting and understanding molecular assembly at the nanoscale. rsc.org

Influence of Halogen Bonds on Supramolecular Assembly

The directionality and predictability of halogen bonds make them instrumental in guiding the formation of extended supramolecular architectures. acs.orgnih.gov By programming molecules with specific halogen bond donor and acceptor sites, chemists can construct complex networks, including infinite chains and two-dimensional layers. acs.orgrsc.org

In the case of the 1,3-dibromo-5-alkoxybenzene model system, halogen bonding was found to direct the self-assembly into discrete, modular rows. rsc.org While a continuous, perfectly ordered structure was not formed, the underlying halogen-bonded motifs were clearly identified. DFT calculations confirmed that these halogen bonds were the key stabilizing interactions within the observed molecular modules. rsc.org This work underscores that while halogen bonding is a powerful directional tool, its interplay with other weaker forces and interactions with the substrate surface ultimately dictates the final large-scale assembly. rsc.orgnih.gov A notable example involving a related compound is the resolution of racemic 1,2-dibromohexafluoropropane, which was achieved by forming diastereomeric cocrystals with a chiral bromide salt, where the crystal packing was driven by strong Br⁻···Br-C halogen bonds that assembled the molecules into enantiopure helices. acs.orgbeilstein-journals.org

Table 2: Illustrative Findings on Halogen-Bonded Assembly of a 1,3-Dibromo System Based on the study of 1,3-dibromo-5-alkoxybenzene derivatives as a model for 1,3-dihalo systems.

| Parameter | Observation / Finding | Significance | Reference |

|---|---|---|---|

| Primary Interaction | Type II Halogen Bonding (Br···Br) | Confirms the dominant role of halogen bonds in directing initial molecular assembly. | rsc.org |

| Technique | Scanning Tunneling Microscopy (STM) | Allowed for direct visualization of self-assembled networks at the liquid-solid interface. | rsc.orgnih.gov |

| Supramolecular Structure | Formation of fractured rows of halogen-bonded modules. | Shows that while halogen bonds create local order, other factors can disrupt long-range order. | rsc.org |

| Theoretical Analysis | Density Functional Theory (DFT) | Used to calculate interaction energies and confirm the stability of the observed halogen-bonded dimers. | rsc.org |

Radical Reactions and Photochemical Transformations

The C-Br bonds in this compound are also reactive under radical and photochemical conditions. Photochemical activation, through the absorption of light, can induce the homolytic cleavage of a carbon-halogen bond to produce radical intermediates. rsc.orgbeilstein-journals.org These highly reactive species can then participate in a variety of subsequent reactions.

Studies on Radical Addition and Substitution Reactions

Radical reactions provide pathways for functionalization that are distinct from ionic mechanisms. For haloalkanes, two primary radical pathways are substitution and addition.

Radical Substitution: This process typically involves replacing a halogen atom with a hydrogen atom or another functional group. libretexts.org A classic example is the free-radical halogenation of alkanes, which proceeds via a chain mechanism:

Initiation: A radical initiator (e.g., a peroxide or UV light) causes the homolytic cleavage of a weak bond to generate initial radicals. masterorganicchemistry.com

Propagation: A radical abstracts an atom from a neutral molecule to generate a new radical. For example, a bromine radical can abstract a hydrogen from an alkane, or an alkyl radical can abstract a bromine atom from a molecule like Br₂. libretexts.org This cycle repeats, propagating the chain.

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain. masterorganicchemistry.com

Radical Addition: This reaction typically involves the addition of a radical species across a π-bond, such as in an alkene. libretexts.org The free-radical addition of HBr to alkenes, initiated by peroxides, is a well-known example that proceeds via an anti-Markovnikov regioselectivity. masterorganicchemistry.com The mechanism involves the addition of a bromine radical to the alkene double bond in a way that forms the most stable carbon radical intermediate, which then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical. masterorganicchemistry.com While this compound could potentially be formed via radical addition to a fluorinated diene, or could itself serve as a source of radicals for addition reactions, specific studies on these transformations were not found in the surveyed literature.

Photochemically Induced Reaction Pathways

The study of photochemically induced reactions of halogenated hydrocarbons has been a significant area of research, particularly concerning their atmospheric fate and their utility in synthetic chemistry. For this compound, while specific detailed research on its photochemical pathways is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of photochemistry and by analogy to structurally similar polyhalogenated fluoroalkanes.

The primary photochemical process for bromo-substituted perfluoroalkanes upon absorption of ultraviolet (UV) radiation is the homolytic cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is considerably weaker than both the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds within the molecule, making it the most likely site for photodissociation.

The initial step in the photochemical reaction pathway is the absorption of a photon, leading to an electronically excited state. This excited molecule can then undergo dissociation, cleaving a C-Br bond to produce a bromo radical (Br•) and a perfluoroalkyl radical (•CF(CF₃)CH₂CF₂Br or BrCF₂CH₂CF(CF₃)•).

Equation 1: Primary Photodissociation BrCF₂CH₂CF₂Br + hν → •CF₂CH₂CF₂Br + Br•

Following the primary dissociation, a second C-Br bond cleavage can occur, especially at higher energy (shorter wavelength) UV irradiation. This would result in the formation of a diradical species.

The quantum yield (Φ), which is the ratio of the number of moles of a reactant consumed to the number of moles of photons absorbed, is a key parameter in evaluating the efficiency of a photochemical reaction. For polyhalogenated alkanes, the quantum yield of C-Br bond fission is often high, approaching or even exceeding unity at certain wavelengths, indicating an efficient conversion of light energy into chemical change.

Detailed research on the closely related compound 1,2-dibromotetrafluoroethane (B104034) (CF₂BrCF₂Br) provides valuable insight into the expected photochemical behavior. Studies on this molecule have determined the quantum yields for bromine atom formation at various UV wavelengths, as well as the C-Br bond dissociation energy. consensus.app These findings suggest that similar high efficiencies for C-Br bond cleavage can be anticipated for this compound.

The perfluoroalkyl radicals generated are highly reactive intermediates that can participate in a variety of subsequent reactions, including:

Recombination: Two radicals can recombine to form a new C-C or C-Br bond.

Disproportionation: Transfer of an atom (typically hydrogen if present in the solvent or other reactants) from one radical to another.

Addition: Addition to unsaturated compounds, such as alkenes, initiating polymerization or functionalization reactions.

Abstraction: Abstraction of an atom from a solvent or another molecule.

The specific secondary pathways will be highly dependent on the reaction conditions, such as the solvent, the presence of other reactants, and the temperature.

| Parameter | Value for 1,2-dibromotetrafluoroethane | Reference |

| First C-Br Bond Dissociation Energy | 69.3 kcal/mol | consensus.app |

| Total Bromine Atom Quantum Yield at 193 nm | 1.9 ± 0.1 | consensus.app |

| Total Bromine Atom Quantum Yield at 233 nm | 1.9 ± 0.1 | consensus.app |

| Total Bromine Atom Quantum Yield at 266 nm | 1.4 ± 0.1 | consensus.app |

This table presents data for the structurally similar compound 1,2-dibromotetrafluoroethane as a representative example of the photochemical properties of dibromoperfluoroalkanes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. For fluorinated compounds, both ¹⁹F and ¹³C NMR provide complementary and crucial structural information.

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. chemicalbook.com The ¹⁹F NMR spectrum of 1,3-dibromohexafluoropropane is distinguished by its relative simplicity, which directly reflects the molecule's symmetry. The structure, Br-CF₂-CF₂-CF₂-Br, contains two chemically distinct fluorine environments.

Research findings have identified two singlet peaks in the ¹⁹F NMR spectrum of this compound. researchgate.net The four fluorine atoms on the terminal, bromine-bearing carbons (C1 and C3) are chemically equivalent, as are the two fluorine atoms on the central carbon (C2). This leads to the following assignments:

A signal at -63.0 ppm corresponding to the four fluorine atoms of the two -CF₂Br groups.

A signal at -113.4 ppm corresponding to the two fluorine atoms of the central -CF₂- group. researchgate.net

The absence of splitting (singlets) indicates no significant coupling between the fluorine atoms on adjacent carbons, a phenomenon that can sometimes be observed in fluoroalkanes. chemicalbook.com The integration ratio of the peaks, 4:2 (or 2:1), confirms the assignment of the signals to the respective fluorine environments. researchgate.net

Table 1: ¹⁹F NMR Chemical Shifts for this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| -63.0 ppm | Singlet | 4F | -CF₂ Br |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Due to the symmetry of this compound, two distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

One signal represents the two equivalent terminal carbons (C1 and C3), which are bonded to both bromine and fluorine (C-Br, C-F₂).

The second signal corresponds to the central carbon (C2), which is bonded to two other carbon atoms and two fluorine atoms (C-C₂, C-F₂).

While specific experimental data for this compound is not widely published, predictions based on the chemical environment can be made. The carbon atoms are subject to strong deshielding effects from the highly electronegative fluorine atoms, placing their chemical shifts in the typical range for fluorinated carbons (approx. 100-130 ppm). libretexts.org The signals would appear as triplets due to the coupling between the carbon-13 nucleus and the two directly attached fluorine-19 nuclei (¹J-coupling).

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the assessment of sample purity.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile compounds like halogenated propanes. stfc.ac.uk In a typical GC/MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities based on differences in boiling point and polarity. nih.gov

After separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint." For this compound, characteristic fragments would be expected from the cleavage of C-Br and C-C bonds, leading to ions such as:

[C₃F₆Br]⁺ (loss of one bromine atom)

[CF₂Br]⁺

[C₂F₄Br]⁺

[CF₃]⁺ (if rearrangement occurs)

The technique is highly effective for verifying the identity of the main component and quantifying the levels of any volatile impurities present in the sample. plus.ac.at

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. nist.govlibretexts.org This precision allows for the unambiguous determination of a compound's elemental formula. While low-resolution MS might not distinguish between two molecules with the same nominal mass, HRMS can easily differentiate them based on their exact mass. sci-hub.st

For this compound, HRMS is used to confirm its molecular formula, C₃Br₂F₆. By comparing the experimentally measured mass to the calculated theoretical mass, the elemental composition can be verified with a high degree of confidence. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) gives a characteristic isotopic pattern (M, M+2, M+4) that further aids in confirmation.

Table 2: Exact Mass of this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| C₃Br₂F₆ | ¹²C₃⁷⁹Br₂¹⁹F₆ | 307.82709 |

| C₃Br₂F₆ | ¹²C₃⁷⁹Br⁸¹Br¹⁹F₆ | 309.82504 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide valuable information about the functional groups present. A vibrational mode is IR-active if it involves a change in the molecule's dipole moment, whereas it is Raman-active if it involves a change in polarizability. libretexts.org

For this compound, the key functional groups are the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds.

C-F Stretching: Carbon-fluorine bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. Due to the presence of multiple C-F bonds on each carbon, a series of intense bands is expected in this region.

C-Br Stretching: Carbon-bromine stretching vibrations appear at lower frequencies, generally in the 500-650 cm⁻¹ range. These bands are typically of medium to strong intensity in the IR spectrum.

C-C Stretching: The stretching vibrations of the carbon-carbon backbone in a fluorinated alkane are generally weak and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound (C₃H₂Br₂F₆), this process is critical for verifying its empirical and molecular formula against theoretical values. The most common method for determining carbon and hydrogen content is combustion analysis. ucalgary.ca

In a typical procedure, a precisely weighed sample of the compound is combusted in a stream of pure oxygen. This converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O), which are then collected and weighed. The amounts of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O produced. ucalgary.ca

The analysis of halogens like bromine and fluorine requires specific methods. Bromine can be determined by methods such as titration after combustion, while fluorine content is often ascertained using ion-selective electrodes or ion chromatography following decomposition of the compound.

The theoretical elemental composition of this compound provides a benchmark for experimental results. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 12.01 | 36.03 | 11.63% | 11.61% |

| Hydrogen (H) | 1.01 | 2.02 | 0.65% | 0.66% |

| Bromine (Br) | 79.90 | 159.80 | 51.58% | 51.55% |

| Fluorine (F) | 19.00 | 114.00 | 36.79% | 36.75% |

| Total | 309.85 | 100.00% | 99.57% |

Note: The sum of experimental percentages may not equal 100% due to instrumental limitations and the potential for trace impurities.

Chromatographic Techniques for Separation and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. shimadzu.com For a volatile, halogenated compound like this compound, gas chromatography is the most pertinent technique.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile substances in a gaseous state. libretexts.orgbirchbiotech.com It is exceptionally well-suited for determining the purity of this compound and for separating it from isomers, such as 1,2-dibromohexafluoropropane (B46708), or other synthesis-related impurities. mdpi.com

The fundamental principle of GC involves a mobile phase, which is an inert carrier gas (e.g., helium or nitrogen), and a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support, housed inside a column. libretexts.org The separation is based on the differential partitioning of compounds between these two phases. birchbiotech.com

For halogenated hydrocarbons, the choice of the stationary phase is critical. Non-polar or mid-polarity columns are often employed. sigmaaldrich.com For instance, a column with a poly(dimethyl siloxane) phase or a phase with some phenyl content could provide effective separation based on boiling point differences and intermolecular interactions. sigmaaldrich.com The analysis typically involves programming the column temperature to increase during the run, which helps to elute higher-boiling point compounds as sharp, well-resolved peaks. libretexts.org

Purity is determined by analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. In a high-purity sample, the main peak will account for the vast majority of the total peak area.

Table 2: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Value/Description | Purpose |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | Separates and detects volatile compounds. ECD is highly sensitive to halogenated compounds. |

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-resolution separation of components. birchbiotech.com |

| Stationary Phase | 5% Phenyl Polysiloxane or similar mid-polarity phase | Selectively interacts with analytes to achieve separation based on polarity and boiling point. sigmaaldrich.com |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of the sample onto the column. |

| Oven Program | Initial Temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold for 5 min | Ensures separation of compounds with a range of boiling points. libretexts.org |

| Detector Temp | 280°C | Ensures all compounds remain in the gas phase as they are detected. |

| Expected Result | A major peak at a specific retention time corresponding to this compound, with minor peaks indicating impurities. | The relative peak area provides a quantitative measure of purity. birchbiotech.com |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique where the mobile phase is a liquid solvent. wikipedia.orgopenaccessjournals.com It is used to separate, identify, and quantify each component in a mixture. openaccessjournals.comresearchgate.net While GC is generally preferred for volatile compounds like this compound, HPLC can be applied in specific contexts, particularly using a normal-phase setup.

In normal-phase HPLC (NP-HPLC), the stationary phase is polar (e.g., silica) and the mobile phase is non-polar (e.g., hexane, chloroform). wikipedia.org This mode is effective for separating analytes that are soluble in non-polar solvents. wikipedia.org The separation mechanism relies on the analyte's adsorption to the polar stationary phase; more polar compounds are retained longer on the column. For a relatively non-polar molecule like this compound, elution would be relatively quick with a non-polar mobile phase.

The utility of HPLC for this specific compound might be in separating it from more polar impurities that are not amenable to high-temperature GC analysis. The output, a chromatogram, provides data on the retention time and peak area, which are used for identification and quantification, respectively, allowing for purity assessment. shimadzu.com

Table 3: Hypothetical Normal-Phase HPLC (NP-HPLC) Parameters

| Parameter | Value/Description | Purpose |

| Instrument | HPLC system with a UV detector | Separates and detects UV-absorbing compounds. infitek.com |

| Column | Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides a polar surface for separation based on adsorption. wikipedia.org |

| Mobile Phase | Hexane with a small percentage of a more polar solvent (e.g., 2-propanol) | The non-polar liquid phase that carries the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. infitek.com |

| Detection | UV Detector at a low wavelength (e.g., 210 nm) | Detects compounds as they elute from the column. |

| Column Temp | Ambient or slightly elevated (e.g., 30°C) | Maintains consistent separation conditions. |

| Expected Result | A primary peak for this compound, with separation from any more polar or less polar impurities. | Purity is calculated from the relative area of the main peak. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 1,3-dibromohexafluoropropane. unige.ch These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons within the molecule, which in turn governs its chemical behavior. Methods like Hartree-Fock and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule. mdpi.com

The electronic structure of this compound is characterized by the high electronegativity of the fluorine atoms, which significantly influences the electron density distribution. This leads to a highly polarized molecule with electron-deficient carbon and bromine atoms. The calculated molecular electrostatic potential (MEP) surface visually represents this charge distribution, highlighting regions susceptible to nucleophilic or electrophilic attack. acs.orgresearchgate.net

Key Electronic Properties of this compound:

| Property | Description | Significance |

| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. | A smaller HOMO-LUMO gap suggests higher reactivity. |

| Electron Density Distribution | Describes how electrons are distributed in space around the atomic nuclei. | Reveals the polarity of bonds and the overall molecular polarity. |

| Mulliken Charges | Provides a measure of the partial atomic charges on each atom in the molecule. researchgate.net | Helps in understanding intermolecular interactions and reaction mechanisms. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a widely used method for studying chemical reactions due to its balance of accuracy and computational cost. whiterose.ac.ukstackexchange.com For this compound, DFT calculations can elucidate the mechanisms of various reactions, such as nucleophilic substitution or dehalogenation. rsc.orgmdpi.com

By mapping the potential energy surface of a reaction, DFT can identify the minimum energy pathways, locate transition state structures, and calculate activation energies. researchgate.net This information is invaluable for predicting reaction rates and understanding the factors that control selectivity. For instance, DFT studies can reveal the step-by-step process of how a nucleophile attacks the carbon-bromine bond and displaces the bromide ion. mdpi.com

Typical DFT Investigation of a Reaction Mechanism:

| Step | Description | Information Gained |

| Reactant and Product Optimization | The geometries of the starting materials and final products are optimized to find their lowest energy structures. | Provides the overall thermodynamics of the reaction (enthalpy and Gibbs free energy change). |

| Transition State Search | Algorithms are used to locate the highest energy point along the reaction coordinate, which corresponds to the transition state. | Determines the activation energy, which is a key factor in reaction kinetics. |

| Intrinsic Reaction Coordinate (IRC) Calculation | This calculation follows the reaction path downhill from the transition state to confirm that it connects the reactants and products. | Validates the identified transition state and provides a detailed view of the reaction pathway. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ua.ac.benih.gov For a flexible molecule like this compound, which can adopt various spatial arrangements or conformations, MD simulations are essential for understanding its conformational landscape. chalmers.se

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves and changes shape at the atomic level. ua.ac.be By simulating the molecule over a period of time, one can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

Conformational Analysis of this compound using MD:

| Aspect | Description | Insights Gained |

| Potential Energy Surface Scan | Systematically rotating around the C-C bonds to calculate the energy of each resulting conformation. | Identifies stable conformers (energy minima) and transition states between them (energy maxima). |

| Dihedral Angle Distribution | Analyzing the distribution of the Br-C-C-C dihedral angle over the course of an MD simulation. | Reveals the most populated conformational states under specific conditions (e.g., temperature, solvent). |

| Conformer Population Analysis | Calculating the relative populations of different conformers based on their energies using the Boltzmann distribution. | Predicts the dominant conformation of the molecule at a given temperature. |

Prediction and Validation of Spectroscopic Data

Computational methods are increasingly used to predict spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnewswise.com These predictions can aid in the interpretation of experimental spectra and help to confirm the structure of a molecule. For this compound, computational spectroscopy can be particularly useful due to the complexity that can arise from its various conformers.

By calculating the vibrational frequencies and NMR chemical shifts for different possible structures of this compound, a theoretical spectrum can be generated. chemrxiv.orgaps.org This theoretical spectrum can then be compared with the experimentally measured spectrum to validate the assigned structure. Discrepancies between the predicted and experimental spectra can point to the presence of multiple conformers or other structural features.

Computational Prediction of Spectroscopic Data:

| Spectroscopy Type | Computational Method | Predicted Parameters |

| Infrared (IR) Spectroscopy | DFT frequency calculations | Vibrational frequencies and intensities of IR-active modes. |

| Raman Spectroscopy | DFT frequency calculations | Vibrational frequencies and intensities of Raman-active modes. newswise.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | GIAO (Gauge-Including Atomic Orbital) method with DFT | Chemical shifts (¹³C, ¹⁹F) and spin-spin coupling constants. |

In Silico Design of Novel Reactivity Pathways

The predictive power of computational chemistry can be harnessed for the in silico design of new reactions and synthetic routes involving this compound. mdpi.com By theoretically exploring the reactivity of this compound with various reagents under different conditions, novel and efficient chemical transformations can be conceptualized before any experiments are conducted in the laboratory.

For example, computational screening can be used to identify potential catalysts that could lower the activation energy for a desired reaction. DFT calculations can be employed to investigate the feasibility of previously unexplored reaction pathways, such as those involving radical intermediates or pericyclic reactions. This in silico approach can significantly accelerate the discovery of new chemistry by guiding experimental efforts towards the most promising avenues.

Strategies for In Silico Design:

| Approach | Description | Goal |

| Virtual Screening | Computationally testing a large library of potential reactants or catalysts for a specific transformation with this compound. | To identify lead candidates for experimental investigation. |

| Reaction Pathway Exploration | Using computational methods to systematically explore different possible mechanisms for a given set of reactants. | To uncover novel and potentially more efficient reaction pathways. |

| Catalyst Design | Modifying the structure of a known catalyst in silico and calculating its effect on the reaction's energy profile. | To design more active and selective catalysts for reactions involving this compound. |

Applications in Advanced Chemical Synthesis and Materials Research

Utility as a Precursor in Fluorochemical Synthesis

1,3-Dibromohexafluoropropane serves as a critical starting material in the synthesis of various fluorinated compounds. lookchem.com Its two bromine atoms provide reactive sites for further chemical transformations, allowing for the introduction of the hexafluoropropane backbone into larger, more complex molecular architectures.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com Fluorinated building blocks are organic molecules that contain one or more fluorine atoms and are used in the synthesis of more complex substances. sigmaaldrich.com These building blocks are crucial in fields like medicinal chemistry, agrochemistry, and materials science due to the enhanced thermal stability and altered reactivity they impart to the final products. sigmaaldrich.com

This compound is a key reagent in the creation of such building blocks. acs.org Through reactions that replace its bromine atoms, a variety of difunctional hexafluoropropyl compounds can be synthesized. For instance, it can be converted into 1,3-diiodohexafluoropropane, another important fluorinated building block, through halogen exchange reactions. acs.org These building blocks are then used to introduce the -CF2CF2CF2- moiety into organic molecules, a structural feature that can confer desirable properties such as increased lipophilicity and metabolic stability in drug candidates, or enhanced thermal and chemical resistance in materials.

The synthesis of these intermediates is often challenging. Traditional methods like the telomerization of smaller perfluoroalkyl iodides with tetrafluoroethylene (B6358150) can result in low yields and difficult purification processes. acs.org The use of compounds like this compound, which can be derived from the ring-opening of hexafluorocyclopropane (B1595044), provides a more direct and efficient route to these valuable 1,3-dihalopolyfluoropropanes. acs.org

A summary of key fluorinated building blocks derived from or related to this compound is presented below:

| Compound Name | Molecular Formula | Key Synthetic Application |

| This compound | C3Br2F6 | Precursor to other fluorinated building blocks. |

| 1,3-Diiodohexafluoropropane | C3F6I2 | Used for introducing the hexafluoropropyl group. acs.org |

| 1,3-Dichlorohexafluoropropane | C3F6Cl2 | Another derivative from the 1,3-dihalopolyfluoropropane family. acs.org |

Beyond general building blocks, this compound is instrumental in the synthesis of highly specialized fluorinated molecules. Its difunctional nature allows for the construction of compounds with specific and often complex functionalities at both ends of the hexafluoropropyl chain. This is particularly useful in creating molecules for advanced applications where precise molecular architecture is key.

For example, the bromine atoms can be substituted to introduce a wide array of functional groups, including ethers, esters, and nitriles. acs.org These transformations enable the creation of specialized monomers for polymerization or unique ligands for catalysis. The presence of the fluorinated chain in these molecules often leads to unique solubility profiles and electronic effects that can be exploited in various chemical processes. lookchem.com

Research has demonstrated the conversion of related 1,3-dihalopolyfluoropropanes into various functionalized derivatives, highlighting the synthetic versatility of this class of compounds. acs.org While direct examples for this compound are specific, the general reactivity pattern of 1,3-dihalopolyfluoropropanes suggests its broad applicability in synthesizing specialized fluorochemicals.

Role in Polymer Science Investigations

The introduction of fluorine into polymers can drastically alter their properties, leading to materials with high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. nih.govmdpi.com this compound plays a role in this field by serving as a precursor to fluorinated monomers and polymers, enabling researchers to study the effects of fluorination on polymer structure and behavior.

Fluorinated monomers are the fundamental units used to build fluoropolymers. The properties of the final polymer are largely determined by the structure of the monomer. This compound can be chemically modified to create novel fluorinated monomers. For instance, the bromine atoms can be replaced with polymerizable groups, such as vinyl or acrylic moieties.

The synthesis of such monomers allows for the creation of a diverse library of fluorinated polymers. clemson.edu Researchers can systematically vary the structure of the monomer to fine-tune the properties of the resulting polymer. This approach is crucial for developing new materials for a wide range of applications, from advanced coatings to high-performance membranes. nih.govrsc.org

The general process for creating fluorinated polymers often involves the free radical polymerization of fluorinated monomers. nih.gov The resulting polymers can then be characterized to understand their molecular weight, glass transition temperature, and surface properties. rsc.org

The presence of fluorine atoms in a polymer chain has a profound impact on its architecture and reactivity. The high electronegativity of fluorine can influence bond strengths and angles, leading to unique conformational preferences and chain packing in the solid state. d-nb.info This, in turn, affects macroscopic properties such as crystallinity, mechanical strength, and gas permeability. arkema.commsrjournal.com

By incorporating monomers derived from this compound into polymers, scientists can systematically study these effects. For example, the introduction of a hexafluoropropyl segment can increase the rigidity of the polymer backbone, leading to a higher glass transition temperature. rsc.org The fluorinated segments also tend to migrate to the surface of the polymer film, creating a low-energy, hydrophobic surface. rsc.org

Furthermore, the reactivity of the polymer can be altered. The electron-withdrawing nature of the fluorine atoms can affect the reactivity of nearby functional groups. arkema.com Understanding these relationships between fluorination, polymer architecture, and reactivity is essential for the rational design of new polymeric materials with desired performance characteristics. mdpi.com

Research in Materials Science and Nanotechnology

The unique properties of fluorinated compounds make them attractive for applications in materials science and nanotechnology. sigmaaldrich.comresearchgate.net Nanotechnology involves the manipulation of matter on an atomic and molecular scale, and fluorinated molecules can serve as building blocks for creating novel nanostructures. nih.govpdx.edu

Research in this area explores the use of compounds like this compound to create functional materials at the nanoscale. For example, self-assembly of fluorinated molecules can lead to the formation of highly ordered thin films with unique surface properties. These films could have applications in areas such as low-friction coatings, anti-fouling surfaces, and advanced electronic devices.

The development of new nanomaterials often relies on the precise control of molecular structure. researchgate.net The ability to synthesize a wide range of functionalized fluorinated molecules from precursors like this compound is therefore a key enabler of research in this exciting and rapidly developing field.

Investigation of Fluorinated Compounds in Novel Material Synthesis

This compound serves as a key precursor in the synthesis of a variety of fluorinated compounds and polymers. lookchem.com Its bifunctional nature, with bromine atoms at the 1 and 3 positions, allows it to react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively inserting a -CF(CF2)CF- segment into a new molecular architecture. This process is fundamental to creating novel materials that benefit from the distinct properties conferred by fluorine atoms.

Research in this area leverages compounds like this compound as telogens in telomerization reactions to produce fluorinated thermoplastic elastomers and other advanced polymers. acs.org Similar to perfluoroalkylene diiodides, which are well-documented telogens, the dibromo- variant can be used to synthesize fluorinated telechelics. acs.orgdntb.gov.ua These telechelics are polymers or oligomers with reactive functional groups at both ends, serving as essential building blocks for creating well-defined block copolymers and other complex macromolecular structures. dntb.gov.ua

The synthesis of novel fluorinated epoxy resins is a prime example of its application. In one multi-step synthesis, a fluorinated diepoxy monomer, 1,1-bis(4-glycidylesterphenyl)-1-(3'-trifluoromethylphenyl)-2,2,2-trifluoroethane (BGTF), was developed to create high-performance materials. cnrs.fr While not directly using this compound, this research exemplifies the strategy of incorporating fluorinated segments to enhance material properties. The resulting BGTF epoxy resins, when cured, exhibit superior thermal stability and dielectric properties compared to their non-fluorinated commercial counterparts like bisphenol A diglycidyl ether (BADGE). cnrs.fr This approach highlights the broader research goal of using fluorinated building blocks to develop materials for specialized applications, such as insulation for electronic devices. cnrs.fr

Furthermore, the introduction of fluorine into heterocyclic molecules has been shown to significantly enhance their properties. vjs.ac.vn The development of efficient, multi-component reactions to create novel fluorinated chromene derivatives underscores the synthetic utility of fluorinated starting materials in generating complex and valuable molecules. vjs.ac.vn

Exploration of Structure-Function Relationships in Fluorinated Materials

The relationship between the structure of fluorinated compounds and the resulting material's function is a critical area of investigation. The inclusion of the hexafluoropropane moiety from precursors like this compound profoundly influences the physicochemical properties of the final material.

Moreover, the bromine atoms in this compound can participate in halogen bonding. This noncovalent interaction, where the halogen atom acts as an electrophilic species (a "σ-hole"), is highly directional and plays a significant role in crystal engineering and the rational design of supramolecular structures. vub.beacs.org The ability of brominated and iodinated organic compounds to act as effective halogen bond donors is well-documented, influencing the assembly of molecules in the solid state and the creation of functional materials with ordered architectures. acs.org This interaction is a powerful tool for controlling the structure, and therefore the function, of materials developed from halogenated precursors.

Data Tables

Table 1: Comparative Properties of Cured Epoxy Resins This table presents a comparison of key properties between a novel fluorinated epoxy resin (BGTF) and a standard commercial epoxy resin (BADGE), both cured with two different agents. The data highlights the functional advantages imparted by the fluorinated structure. cnrs.fr

| Property | Curing Agent | Fluorinated Epoxy (BGTF) | Commercial Epoxy (BADGE) |

| Glass Transition Temp. (°C) | HMPA | 170 | 158 |

| DDM | 175 | 165 | |

| Thermal Decomposition Temp. (°C) | HMPA | 370 | 350 |

| (5% Weight Loss) | DDM | 382 | 365 |

| Dielectric Constant (1 MHz) | HMPA | 2.85 | 3.40 |

| DDM | 3.25 | 3.80 | |

| Water Absorption (%) | HMPA | 0.25 | 0.65 |

| DDM | 0.40 | 0.90 |

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches for 1,3-Dibromohexafluoropropane

The production and use of organofluorine compounds are under scrutiny regarding their environmental impact and sustainability. societechimiquedefrance.fr Green chemistry, which aims to design chemical products and processes that minimize or eliminate hazardous substances, offers a framework for the future synthesis of this compound. yale.edusigmaaldrich.com Traditional organofluorine chemistry has heavily relied on mined fluorspar, a finite resource, to produce hydrogen fluoride (B91410), the ultimate source for nearly all fluorochemicals. worktribe.com Future research will likely focus on more sustainable fluorine sources, such as fluorosilicic acid, a byproduct of phosphate (B84403) fertilizer production, to ensure the long-term viability of organofluorine chemistry. worktribe.comresearchgate.net

The application of the 12 Principles of Green Chemistry is paramount. For a known synthesis of this compound via the thermal ring-opening of hexafluorocyclopropane (B1595044) with bromine, future work could focus on improving energy efficiency and developing catalytic methods to lower the required temperatures, thereby reducing the process's environmental footprint. acs.orgacs.org Key strategies include maximizing atom economy, utilizing catalytic reagents over stoichiometric ones, and designing processes for energy efficiency. yale.eduacs.org The goal is to create a lifecycle for fluorinated compounds that is more circular, incorporating recycling and the use of safer, renewable feedstocks. numberanalytics.comresearchgate.net

| Green Chemistry Principle | Application to this compound Synthesis & Use |

|---|---|

| Prevention | Designing synthesis pathways that minimize waste products from the start. |

| Atom Economy | Prioritizing addition reactions (e.g., ring-opening) over substitution reactions that generate salt byproducts. |

| Less Hazardous Syntheses | Replacing highly toxic and corrosive reagents with safer alternatives. numberanalytics.com |

| Designing Safer Chemicals | Using this compound as a building block for functional materials that are designed for degradation after their lifecycle. yale.edu |

| Safer Solvents and Auxiliaries | Minimizing or replacing traditional organic solvents with greener alternatives or adopting solvent-free conditions. |

| Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure to reduce energy consumption. acs.org |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials and more sustainable fluorine sources than mined fluorspar. worktribe.commdpi.com |

| Reduce Derivatives | Avoiding the use of protecting groups in multi-step syntheses by employing highly selective catalysts. acs.org |

| Catalysis | Using selective catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. yale.edunumberanalytics.com |

| Design for Degradation | Incorporating features into final materials derived from this compound that allow them to break down into innocuous products. |

| Real-time Analysis | Implementing in situ monitoring techniques to control reactions and prevent the formation of hazardous byproducts. yale.edu |

| Inherently Safer Chemistry | Choosing substances and processes that minimize the potential for chemical accidents. |

Exploration of Novel Catalytic Transformations and Organocatalysis

The two bromine atoms in this compound are prime targets for chemical modification, making the compound a versatile precursor. Future research will heavily focus on developing novel catalytic methods to selectively activate and functionalize the C-Br bonds. The activation of the highly stable C-F bond is also a significant area of research in organofluorine chemistry, often requiring potent catalytic systems. mdpi.comresearchgate.net Research into strong Lewis acid catalysts has already demonstrated the isomerization of the related 1,2-dibromohexafluoropropane (B46708), indicating the feasibility of catalytic manipulation.

A particularly promising avenue is organocatalysis, which uses small organic molecules to catalyze reactions, often providing a greener and more sustainable alternative to traditional metal-based catalysts. rsc.org Organocatalysts, such as N-heterocyclic carbenes (NHCs) and prolinamides, could be designed to facilitate a range of transformations on this compound, including nucleophilic substitutions, cross-coupling reactions, and asymmetric synthesis, yielding chiral fluorinated molecules. mdpi.com These methods could offer high selectivity under mild reaction conditions, avoiding the use of stoichiometric reagents and complex protection-deprotection steps. rsc.org

| Catalyst Type | Potential Transformation of this compound | Anticipated Benefits |

|---|---|---|

| Transition Metals (e.g., Pd, Ni, Co) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds at the bromine sites. | Efficient construction of complex molecular architectures. mdpi.com |

| Organocatalysts (e.g., NHCs, Amines) | Nucleophilic substitution, asymmetric functionalization. mdpi.com | Metal-free, milder conditions, potential for enantioselectivity. |

| Photoredox Catalysts | Radical-based functionalization via C-Br bond homolysis. | Access to unique reaction pathways under visible light irradiation. mdpi.com |

| Strong Lewis Acids | Isomerization, Friedel-Crafts type reactions via C-F bond activation. nih.gov | Skeletal rearrangements and functionalization of the perfluoroalkyl backbone. |

Development of In Situ and Real-Time Characterization Techniques

To advance the synthesis and application of this compound in line with green chemistry principles, a deep mechanistic understanding of its reactions is crucial. The development and application of in situ and real-time characterization techniques are essential for this purpose. yale.edu These methods allow chemists to monitor reactions as they happen, providing valuable data on reaction kinetics, intermediates, and catalyst behavior. d-nb.info

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for real-time analysis of reactions involving fluorinated compounds like this compound. chemrxiv.org In situ NMR can be used to track the consumption of reactants and the formation of products and intermediates without the need for sampling and quenching, leading to more accurate kinetic profiles. d-nb.infobohrium.com Similarly, techniques like in situ X-ray diffraction (XRD) can be employed to study structural changes in heterogeneous catalysts during the synthesis or transformation of the compound. researchgate.net

| Technique | Information Gained for this compound Reactions | Impact on Research |

|---|---|---|

| In Situ ¹⁹F NMR Spectroscopy | Reaction kinetics, detection of intermediates, product distribution, catalyst speciation. d-nb.infochemrxiv.org | Rapid optimization of reaction conditions (temperature, catalyst loading), mechanistic elucidation. |

| In Situ Infrared (IR) Spectroscopy | Monitoring of functional group transformations in real-time. | Complements NMR data, useful for tracking bond formation/cleavage. |

| In Situ X-Ray Diffraction (XRD) | Analysis of solid-state reactions or structural changes in heterogeneous catalysts. researchgate.net | Understanding catalyst deactivation and phase transformations during synthesis. |

| Gas Chromatography (GC) - Mass Spectrometry (MS) | Simultaneous monitoring of volatile reaction products downstream of a reactor. researchgate.net | Quantification of byproducts and assessment of reaction selectivity. |

Interdisciplinary Research with Artificial Intelligence and Machine Learning for Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical discovery. researchgate.net These computational tools can analyze vast datasets to predict chemical properties, reaction outcomes, and even design novel molecules, significantly accelerating the pace of research. neurips.ccarxiv.org For a molecule like this compound, AI and ML offer powerful predictive capabilities.

By training ML models on existing data for fluorinated compounds, researchers can predict the reactivity of the C-Br bonds in this compound towards a wide array of reagents, enabling high-throughput virtual screening of potential reactions. nips.ccrsc.org This approach can identify promising synthetic routes and new chemical transformations far more efficiently than traditional experimental methods. nih.gov Furthermore, generative AI models can use this compound as a virtual building block to design new functional materials from the ground up, optimizing for specific properties like thermal stability, dielectric constant, or biological activity. researchgate.netgatech.edu

| AI/ML Application | Specific Use for this compound | Potential Outcome |

|---|---|---|

| Reactivity Prediction | Predicting the outcome and yield of nucleophilic substitution or cross-coupling reactions at the C-Br bonds. arxiv.orgrsc.org | Faster discovery of new synthetic methodologies and derivatives. |

| Catalyst Design | Screening virtual libraries of organocatalysts for the selective functionalization of the compound. | Identification of optimal catalysts with higher efficiency and selectivity. |

| Property Prediction | Predicting the physical and chemical properties of polymers or materials incorporating the hexafluoropropane unit. | Rational design of materials with desired performance characteristics. |

| Generative Design | Creating novel molecular structures based on the this compound scaffold for specific applications (e.g., liquid crystals, pharmaceuticals). researchgate.net | Discovery of new functional materials and high-value chemicals. |

Integration of this compound in Advanced Functional Material Design

The unique properties conferred by fluorine—such as high thermal stability, chemical inertness, and hydrophobicity—make fluorinated compounds highly desirable for advanced materials. mdpi.comnih.gov this compound, with its two reactive bromine atoms, is an ideal bifunctional building block for synthesizing such materials. researchgate.net Future research will focus on integrating this compound into a variety of material architectures, from polymers to liquid crystals.

In polymer science, this compound can act as a monomer or a cross-linking agent to create highly fluorinated polymers. routledge.comappleacademicpress.com These materials are expected to exhibit excellent resistance to heat and chemicals, low surface energy, and specific optical properties. Another significant application area is in liquid crystals, where the incorporation of fluorinated segments is crucial for tuning properties like dielectric anisotropy and viscosity for use in modern displays. nih.govresearchgate.net The rigid, fluorinated C3 backbone of the compound can be incorporated into mesogenic structures to create new liquid crystalline materials with tailored performance. beilstein-journals.orgrsc.org The versatility of the C-Br bonds allows for the attachment of various molecular fragments, opening up a vast design space for novel functional materials. acs.orgnih.gov

| Material Class | Role of this compound | Potential Applications |

|---|---|---|

| Fluoropolymers | Monomer or cross-linker via substitution of bromine atoms. | High-performance coatings, chemically resistant seals, optical fibers. routledge.com |

| Liquid Crystals | Core or terminal building block in mesogenic molecules. nih.gov | Advanced liquid crystal displays (LCDs), optical switches. rsc.org |

| Functional Membranes | Pore-functionalization agent to create selective surfaces. nih.gov | Gas separation, water purification, fuel cells. gatech.edu |

| Pharmaceuticals & Agrochemicals | Fluorinated scaffold for building complex bioactive molecules. tandfonline.com | Development of new drugs and crop protection agents with enhanced properties. |

| Supramolecular Materials | Component for self-assembly through halogen bonding or other interactions. acs.org | Sensors, smart gels, and other responsive materials. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Dibromohexafluoropropane, and how are they experimentally determined?

- Answer : Critical properties include boiling point (71–72°C), density (2.169 g/cm³), and molecular weight (309.84 g/mol), determined via gas chromatography (GC), densitometry, and mass spectrometry. These parameters are essential for solvent selection and reaction design. Safety-relevant volatility data can be obtained using thermogravimetric analysis (TGA) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?